5-Chloro-2-phenyl-1,3-benzothiazole
Overview
Description
5-Chloro-2-phenyl-1,3-benzothiazole is a compound with the molecular formula C13H8ClNS1. The dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11°1. The bond lengths and angles are similar to those in structurally related benzothiazole compounds2.
Synthesis Analysis
Benzothiazole derivatives are synthesized using various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents3. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis3.Molecular Structure Analysis
In the structure of the title compound, the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11°2. The bond lengths and angles are similar to those in structurally related benzothiazole compounds2.
Chemical Reactions Analysis
Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity3. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles3.
Scientific Research Applications
Antitumor Activity
5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives show significant promise in cancer treatment, particularly in the field of breast cancer therapy. A study demonstrated that 2-(4-aminophenyl)benzothiazoles have potent inhibitory activity against a range of human breast cancer cell lines. These compounds display selective toxicity, showing effectiveness against breast cancer cell lines like MCF-7 and MDA 468, while being relatively inactive against other cell types. The structure-activity relationships revealed that specific substitutions on the benzothiazole ring increase potency, extending the activity to ovarian, lung, and renal cell lines as well (Shi et al., 1996).
Antimicrobial Properties
Benzothiazole derivatives, including those with a structure related to 5-Chloro-2-phenyl-1,3-benzothiazole, have been shown to possess antimicrobial properties. A study on 1,3-benzothiazolyl pyrazole derivatives indicated that these compounds exhibit significant antibacterial and antifungal activities, outperforming reference drugs like norfloxacin and ketoconazole in some cases. This suggests the potential of benzothiazole compounds in treating various microbial infections (Chauhan et al., 2015).
Antitubercular Properties
Certain benzothiazole derivatives have been explored for their antitubercular activity. For example, fluoro-substituted benzothiazoles have been synthesized and screened for their effectiveness against tuberculosis. These studies highlight the potential of benzothiazole derivatives in the treatment of tuberculosis and other mycobacterial infections (Sathe et al., 2010).
pH Sensing Applications
Benzothiazole-based compounds have applications in pH sensing, crucial for biological and environmental monitoring. A specific benzothiazole-based aggregation-induced emission luminogen was synthesized, showing multifluorescence emissions in different states. This compound was effective in detecting pH fluctuations in biological and neutral water samples, demonstrating the versatility of benzothiazole derivatives in sensory applications (Li et al., 2018).
Safety And Hazards
Future Directions
Benzothiazoles are of great interest due to their wide range of biological activities and medicinal applications3. The development of novel antibiotics to control resistance problems is crucial4. The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety4.
properties
IUPAC Name |
5-chloro-2-phenyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDXKPYBJXBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322979 | |
Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenyl-1,3-benzothiazole | |
CAS RN |
952-16-9 | |
Record name | NSC402598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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